

# The Discovery and Initial Characterization of LY2886721: A Technical Overview

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## Compound of Interest

Compound Name: LY 288601

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## Introduction

LY2886721 is a potent, orally bioavailable small molecule inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4][5] Developed by Eli Lilly and Company, LY2886721 was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD).[3][6][7] The rationale behind its development was based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta ( $A\beta$ ) peptides in the brain is a primary event in the pathogenesis of AD.[2][3] BACE1 is the rate-limiting enzyme in the production of  $A\beta$  from the amyloid precursor protein (APP).[2][3] By inhibiting BACE1, LY2886721 was designed to reduce the production of  $A\beta$  peptides, thereby slowing or preventing the progression of AD.[2][3] This document provides a technical guide to the discovery and initial characterization of LY2886721, summarizing key data and experimental methodologies.

## Biochemical and Cellular Characterization

The initial characterization of LY2886721 involved a series of in vitro experiments to determine its potency, selectivity, and cellular activity.

### Table 1: In Vitro Potency and Selectivity of LY2886721

Target/Assay	IC50 (nM)	EC50 (nM)	Notes
Recombinant human BACE1	20.3	Potent inhibition of the primary target enzyme.[1][2]	
Recombinant human BACE2	10.2	Lacks selectivity against the closely related homolog, BACE2.[1][2]	
Cathepsin D	>100,000	Highly selective against this aspartyl protease.[2][5]	
Pepsin	>100,000	Highly selective against this aspartyl protease.[2]	
Renin	>100,000	Highly selective against this aspartyl protease.[2]	
HEK293Swe Cells (Aβ1-40)	18.5	Demonstrated cellular activity in a human cell line overexpressing a mutated form of APP. [1][2]	
HEK293Swe Cells (Aβ1-42)	19.7	Similar potency against the more amyloidogenic Aβ species.[1][2]	
PDAPP Mouse Primary Neurons (Aβ1-40 & Aβ1-42)	~10	Confirmed activity in primary neuronal cultures from a transgenic mouse model of AD.[1][4]	

## Experimental Protocols

**BACE1 and BACE2 Inhibition Assays:** The enzymatic activity of LY2886721 against recombinant human BACE1 and BACE2 was determined using a fluorescence resonance energy transfer (FRET) assay. The assay utilized a synthetic peptide substrate containing the "Swedish" mutation of APP, which is efficiently cleaved by BACE1. Inhibition was measured by the reduction in the fluorescent signal generated upon cleavage of the substrate. A 10-point inhibition curve was generated to determine the IC<sub>50</sub> value using a four-parameter logistic equation.

**Aspartyl Protease Selectivity Assays:** The selectivity of LY2886721 was assessed against other key aspartyl proteases, including cathepsin D, pepsin, and renin, using commercially available assay kits. The experimental procedure was similar to the BACE1 inhibition assay, involving the measurement of enzymatic activity in the presence of varying concentrations of the inhibitor.

**Cellular A $\beta$  Reduction Assays:**

- **HEK293Swe Cell Line:** Human embryonic kidney (HEK293) cells stably expressing human APP with the Swedish mutation (HEK293Swe) were used to assess the cellular potency of LY2886721. Cells were treated with increasing concentrations of the compound overnight. The levels of A $\beta$ 1-40 and A $\beta$ 1-42 secreted into the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs).<sup>[1][2]</sup>
- **PDAPP Mouse Primary Neuronal Cultures:** To confirm the activity in a more disease-relevant cell type, primary cortical neurons were isolated from embryonic day 16 PDAPP (platelet-derived growth factor promoter driving human APP with the V717F mutation) transgenic mice. These neurons were then treated with LY2886721, and the reduction in secreted A $\beta$  peptides was measured by ELISA.<sup>[1]</sup>

## Preclinical In Vivo Characterization

Following the promising in vitro results, LY2886721 was advanced to in vivo studies in animal models to evaluate its pharmacokinetic and pharmacodynamic properties.

### Table 2: In Vivo Pharmacodynamic Effects of LY2886721

Animal Model	Dose	Route	Effect
PDAPP Transgenic Mice	3-30 mg/kg	Oral	20-65% reduction in brain A $\beta$ levels 3 hours post-dose.[6]
Beagle Dogs	0.5 mg/kg	Oral	50% reduction in cerebrospinal fluid (CSF) A $\beta$ levels at 9 hours post-dose.[6]
Beagle Dogs	1.5 mg/kg	Oral	Up to 80% reduction in plasma and CSF A $\beta$ 1-x levels.[7]

## Experimental Protocols

**PDAPP Transgenic Mouse Studies:** Young (2-3 month old) female PDAPP transgenic mice were administered single oral doses of LY2886721 (3, 10, or 30 mg/kg) or vehicle.[8] Three hours after dosing, the animals were euthanized, and their brains were collected.[8] Brain tissue was homogenized, and the levels of A $\beta$ 1-x, the C-terminal fragment of APP (C99), and soluble APP $\beta$  (sAPP $\beta$ ) were quantified by ELISA to assess the extent of BACE1 inhibition in the central nervous system.[8]

**Beagle Dog Studies:** Beagle dogs were used as a non-transgenic model to evaluate the effects of LY2886721 on A $\beta$  levels in the plasma and cerebrospinal fluid (CSF). In some studies, dogs were fitted with indwelling catheters to allow for serial CSF collection. A single oral dose of LY2886721 was administered, and blood and CSF samples were collected at various time points to measure drug and A $\beta$  concentrations.[8]

## Clinical Characterization

Based on its preclinical profile, LY2886721 was advanced into Phase 1 and Phase 2 clinical trials in healthy volunteers and patients with mild to moderate Alzheimer's disease.

## Table 3: Human Clinical Trial Data for LY2886721

Trial Phase	Population	Dose	Key Findings
Phase 1	Healthy Volunteers	5, 15, 35, 70 mg (daily for 14 days)	Dose-dependent reduction in CSF A $\beta$ 40 (up to 74%), A $\beta$ 42 (up to 71%), and sAPP $\beta$ (up to 77%). Increase in CSF sAPP $\alpha$ (~59%). Generally well-tolerated.
Phase 2	Mild to Moderate AD Patients	15 and 35 mg	Trial terminated early due to findings of abnormal liver enzyme elevations in some participants.[8]

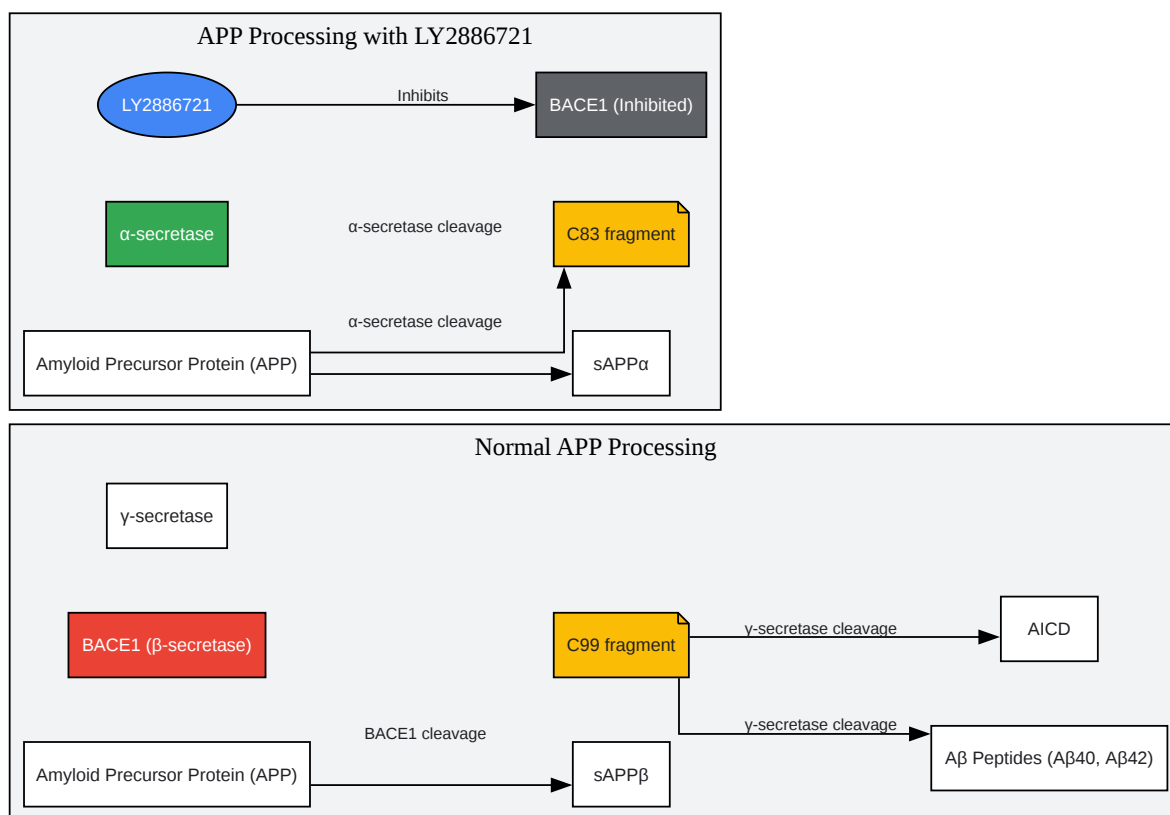
## Experimental Protocols

**Phase 1 Studies:** Multiple Phase 1 studies were conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of LY2886721.[6] Healthy volunteers and, in some studies, AD patients, received oral doses of the drug.[8] Serial plasma and CSF samples were collected to measure LY2886721 concentrations and levels of A $\beta$  peptides (A $\beta$ 40 and A $\beta$ 42) and APP fragments (sAPP $\alpha$  and sAPP $\beta$ ).[6]

**Phase 2 Study:** A Phase 2 clinical trial was initiated to evaluate the efficacy and safety of LY2886721 in patients with mild to moderate AD. However, the trial was prematurely terminated due to the observation of abnormal liver enzyme elevations in a subset of participants receiving the drug.[8] This adverse event was determined to be unrelated to the BACE1 mechanism of action.[8]

## Mechanism of Action and Experimental Workflow

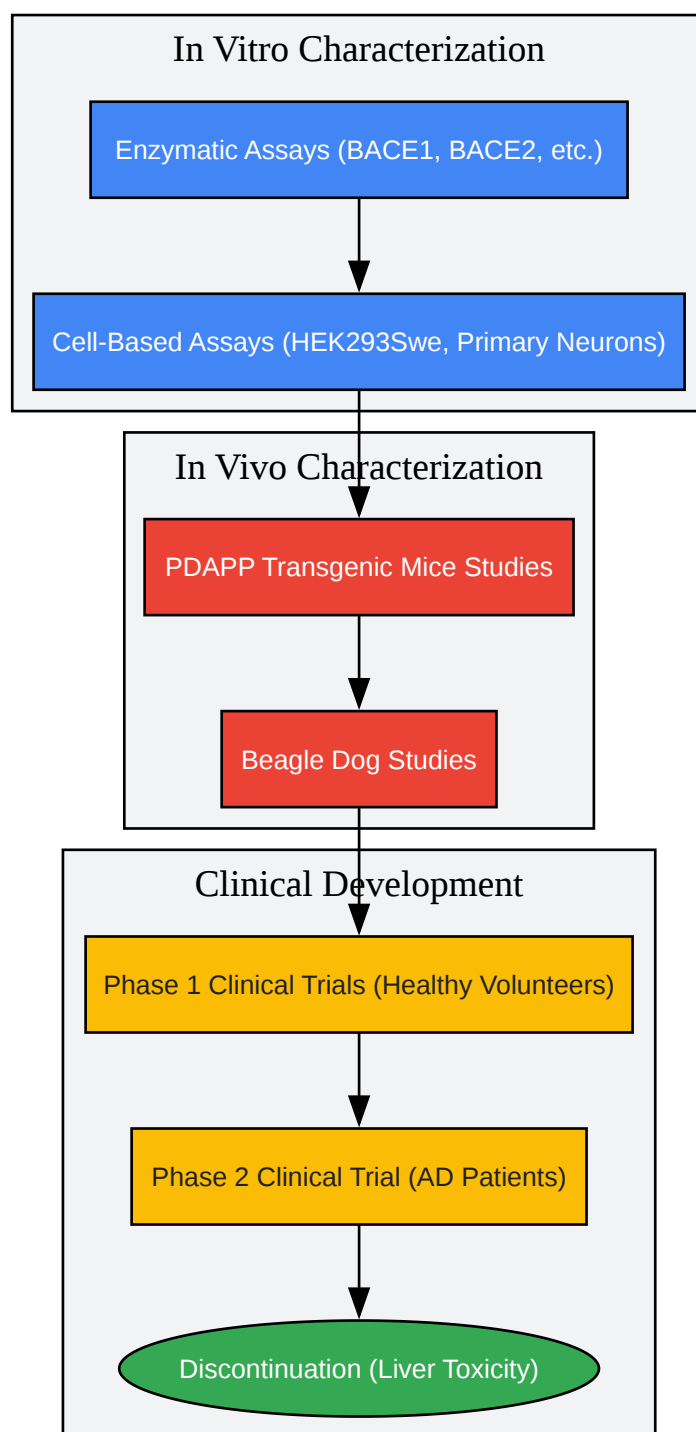
The mechanism of action of LY2886721 is the direct inhibition of the BACE1 enzyme. This disrupts the normal proteolytic processing of APP, leading to a reduction in the production of A $\beta$  peptides.



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**Caption:** Simplified signaling pathway of APP processing and the effect of LY2886721.

The discovery and initial characterization of LY2886721 followed a standard drug development workflow, from in vitro screening to preclinical and clinical evaluation.



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**Caption:** Experimental workflow for the characterization of LY2886721.

## Conclusion

LY2886721 is a potent BACE1 inhibitor that demonstrated robust target engagement and reduction of A $\beta$  peptides in both preclinical models and human subjects.[2][3][6] The initial characterization provided strong proof-of-concept for the viability of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease. However, the development of LY2886721 was halted in Phase 2 clinical trials due to off-target liver toxicity.[8] Despite its discontinuation, the data generated from the study of LY2886721 have been invaluable to the field, providing critical insights into the development of BACE1 inhibitors and the translation of preclinical findings to the clinical setting.

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